molecular formula C9H11NO B13054477 2-((1R)-1-Aminoprop-2-enyl)phenol

2-((1R)-1-Aminoprop-2-enyl)phenol

Cat. No.: B13054477
M. Wt: 149.19 g/mol
InChI Key: CQMVBTHCPSLLDF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1R)-1-Aminoprop-2-enyl)phenol is an organic compound that features both an amino group and a phenolic hydroxyl group. This compound is of interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For instance, the reaction of an aryl halide with an amine under basic conditions can yield the desired product .

Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1R)-1-Aminoprop-2-enyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.

    Reduction: Various reducing agents, including sodium borohydride.

    Electrophilic Substitution: Dilute nitric acid for nitration, bromine water for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Nitro and bromo derivatives of the phenol.

Mechanism of Action

The mechanism of action of 2-((1R)-1-Aminoprop-2-enyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and amino group. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, making the compound highly reactive towards electrophiles. The amino group can act as a nucleophile, facilitating various substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    2-Aminophenol: Contains both an amino group and a hydroxyl group on the benzene ring.

    4-Aminophenol: Similar to 2-aminophenol but with the amino group in the para position.

Uniqueness

2-((1R)-1-Aminoprop-2-enyl)phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group in a specific spatial arrangement. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-[(1R)-1-aminoprop-2-enyl]phenol

InChI

InChI=1S/C9H11NO/c1-2-8(10)7-5-3-4-6-9(7)11/h2-6,8,11H,1,10H2/t8-/m1/s1

InChI Key

CQMVBTHCPSLLDF-MRVPVSSYSA-N

Isomeric SMILES

C=C[C@H](C1=CC=CC=C1O)N

Canonical SMILES

C=CC(C1=CC=CC=C1O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.